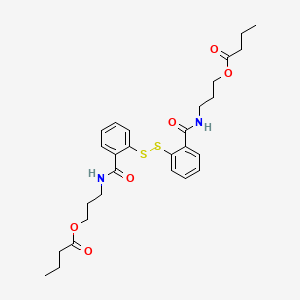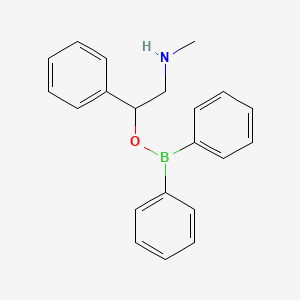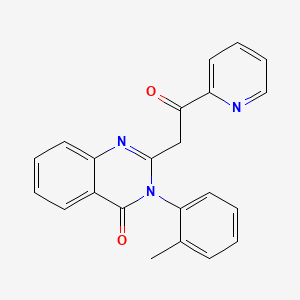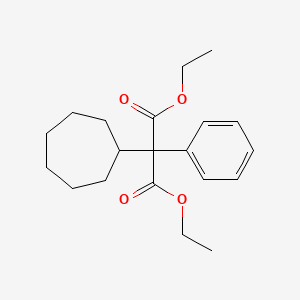
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a dithiobis linkage, which is a sulfur-sulfur bond, connecting two phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves the reaction of butanoic acid derivatives with dithiobis compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the ester linkage. Common reagents used in the synthesis include butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) compounds, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis linkage, resulting in the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various ester derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithiobis functional groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its use. The molecular pathways involved may include redox reactions, nucleophilic attacks, and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester: Similar structure with a hexanoic acid backbone.
Disulfanediylbis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Features a heptanoic acid backbone and similar dithiobis linkage.
Uniqueness
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is unique due to its specific ester and dithiobis functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
88848-49-1 |
|---|---|
Molecular Formula |
C28H36N2O6S2 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
3-[[2-[[2-(3-butanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl butanoate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-11-25(31)35-19-9-17-29-27(33)21-13-5-7-15-23(21)37-38-24-16-8-6-14-22(24)28(34)30-18-10-20-36-26(32)12-4-2/h5-8,13-16H,3-4,9-12,17-20H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
AOLBBZSTKGDVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)

![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)



![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)



![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
